molecular formula C21H28O5 B1247441 Sarcoglaucol-16-one

Sarcoglaucol-16-one

Cat. No. B1247441
M. Wt: 360.4 g/mol
InChI Key: QXZPKAWLIRITRB-VZFQLHBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcoglaucol-16-one is a natural product found in Sarcophyton cherbonnieri and Sarcophyton ehrenbergi with data available.

Scientific Research Applications

Novel Cembrane Diterpene from Soft Coral

Sarcoglaucol-16-one, identified as a novel cembrane diterpene, has been isolated from the soft coral Sarcophyton glaucum. This compound was studied for its structure and relative configuration, determined through X-ray diffraction analysis. This research contributes to the understanding of marine natural products and their potential applications (Albericci et al., 2010).

Determination of Absolute Stereochemistry

The absolute stereochemistry of sarcoglaucol-16-one was determined through a study involving a new species of Sarcophyton. This research not only identified novel cembranoid compounds but also established the stereochemical configuration of sarcoglaucol-16-one using NMR spectroscopic data and molecular modeling studies. The study highlights the importance of precise chemical characterization in the field of marine natural compounds (Gross et al., 2004).

Exploration in the Field of Molecular Biology

While not directly related to sarcoglaucol-16-one, research in molecular biology, such as the study of acupuncture mechanism and the understanding of the SARS (Severe Acute Respiratory Syndrome) virus, showcases the broader context in which compounds like sarcoglaucol-16-one are studied. These investigations into biological systems and their responses to various stimuli are part of a larger scientific endeavor to understand complex biological interactions and potential therapeutic applications (Napadow et al., 2008), (Wong et al., 2008).

properties

Product Name

Sarcoglaucol-16-one

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

methyl (5S,6E,10Z,14E,15aS)-5-hydroxy-3,6,14-trimethyl-2-oxo-5,8,9,12,13,15a-hexahydro-4H-cyclotetradeca[b]furan-10-carboxylate

InChI

InChI=1S/C21H28O5/c1-13-7-5-9-16(21(24)25-4)10-6-8-14(2)18(22)12-17-15(3)20(23)26-19(17)11-13/h8-9,11,18-19,22H,5-7,10,12H2,1-4H3/b13-11+,14-8+,16-9-/t18-,19-/m0/s1

InChI Key

QXZPKAWLIRITRB-VZFQLHBCSA-N

Isomeric SMILES

C/C/1=C\[C@H]2C(=C(C(=O)O2)C)C[C@@H](/C(=C/CC/C(=C/CC1)/C(=O)OC)/C)O

Canonical SMILES

CC1=CC2C(=C(C(=O)O2)C)CC(C(=CCCC(=CCC1)C(=O)OC)C)O

synonyms

sarcoglaucol-16-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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